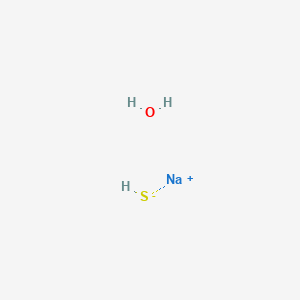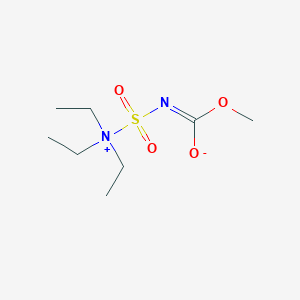
Hidrato de hidrosulfuro de sodio
Descripción general
Descripción
Sodium hydrosulfide hydrate (NaHS·H2O) is an inorganic salt that is widely used in industrial, medical, and scientific research applications. It is a colorless, odorless, and water-soluble compound that is composed of sodium, hydrogen, sulfur, and oxygen atoms. NaHS·H2O has a wide range of applications in the pharmaceutical, chemical, and metal finishing industries, as well as in the laboratory.
Aplicaciones Científicas De Investigación
Síntesis de tioéteres
Hidrato de hidrosulfuro de sodio: se utiliza comúnmente como un nucleófilo de azufre en la síntesis orgánica. Facilita la formación de enlaces C-S en cetonas de vinilo α,β-dicloro, lo que lleva a la creación de tioéteres cíclicos de 5 a 8 miembros . Estos tioéteres son valiosos en el desarrollo de productos farmacéuticos y agroquímicos debido a su actividad biológica.
Producción de benzotiazoles
En la industria farmacéutica, los benzotiazoles son una clase importante de compuestos con diversas propiedades terapéuticas.This compound se emplea en la síntesis de benzotiazoles, que se utilizan en fármacos con actividades antifúngicas, anticancerígenas y antiinflamatorias .
Desarrollo de compuestos heterocíclicos
El compuesto es instrumental en la síntesis de compuestos heterocíclicos como 4-metoxibenzotiotioamida y 2-(4-metoxifenil)imidazolina . Estos compuestos tienen aplicaciones en química medicinal, donde se exploran por su posible uso en el tratamiento de diversas enfermedades.
Síntesis de flavonoides
This compound: se utiliza en la síntesis de derivados de flavonoides, como 7-cloro-4′-metoxitioflavona . Los flavonoides son conocidos por sus propiedades antioxidantes y se estudian por su papel en la prevención de enfermedades crónicas.
Bloque de construcción químico
Debido a su reactividad con el azufre, This compound actúa como un bloque de construcción fundamental para la creación de una amplia variedad de compuestos . Su capacidad para donar azufre lo convierte en un reactivo valioso en la síntesis de moléculas complejas.
Aplicaciones de investigación y laboratorio
Como reactivo de reducción, This compound se utiliza en diversas aplicaciones de investigación y laboratorio. Es particularmente útil en experimentos donde se requiere una fuente confiable de sulfuro .
Mecanismo De Acción
Target of Action
Sodium hydrosulfide hydrate (NaSH·xH2O) is a hydrated inorganic salt of sodium . It primarily targets α,β-dichloro vinyl ketones, acting as a sulfur nucleophile to induce the formation of 5- to 8-membered cyclic thioethers .
Mode of Action
The mode of action of sodium hydrosulfide hydrate involves a chemical reaction with α,β-dichloro vinyl ketones. As a sulfur nucleophile, it induces the formation of cyclic thioethers . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
The compound’s role as a sulfur nucleophile suggests it may influence pathways involving sulfur-containing compounds or those requiring the formation of cyclic thioethers .
Pharmacokinetics
Its solubility in water suggests it could be readily absorbed and distributed in the body
Result of Action
The primary result of sodium hydrosulfide hydrate’s action is the formation of 5- to 8-membered cyclic thioethers . This reaction is crucial in the synthesis of various organic compounds.
Action Environment
The action of sodium hydrosulfide hydrate can be influenced by environmental factors. For instance, the evolution of hydrogen sulfide gas from NaHS solutions is noticeably increased when the pH of the solution is below 10.2 . Additionally, the compound’s reactivity can be increased when the solution is heated above 49°C . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH and temperature of its environment .
Safety and Hazards
Sodium hydrosulfide hydrate is considered hazardous. It causes severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sodium hydrosulfide hydrate plays a significant role in biochemical reactions. It acts as a sulfur nucleophile, inducing the C-S bond formation in α,β-dichloro vinyl ketones to form 5- to 8-membered cyclic thioethers . This interaction with enzymes and proteins facilitates various biochemical reactions.
Cellular Effects
Sodium hydrosulfide hydrate has been shown to have protective effects against inflammation, oxidative stress, and apoptosis in cellular systems . It can attenuate the inflammation and apoptosis induced by β-amyloid, a peptide involved in Alzheimer’s disease . Moreover, it has been shown to reduce the neurotoxicity induced by β2-microglobulin .
Molecular Mechanism
At the molecular level, Sodium hydrosulfide hydrate exerts its effects through various mechanisms. It can upregulate the expression of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), inhibit the expression of phosphodiesterase 5 (PDE5), and attenuate the activation of pro-caspase-3 . These interactions contribute to its anti-inflammatory and anti-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium hydrosulfide hydrate is considered stable in normal transportation . The level of H2S vapors evolving from the solution can be significantly increased by lowering the pH of the solution, heating the solution, or diluting the solution .
Dosage Effects in Animal Models
In animal models, the effects of Sodium hydrosulfide hydrate vary with different dosages. For instance, it has been shown to have neuroprotective effects against β-amyloid-induced neurotoxicity in rats
Metabolic Pathways
Sodium hydrosulfide hydrate is involved in various metabolic pathways. It can induce the C-S bond formation in α,β-dichloro vinyl ketones, leading to the formation of cyclic thioethers . This suggests that it interacts with certain enzymes or cofactors in these pathways.
Transport and Distribution
It is known that it is more soluble than sodium sulfide , suggesting that it may be easily transported and distributed within cells and tissues.
Propiedades
IUPAC Name |
sodium;sulfanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKXTIAQRUWLRL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583410 | |
| Record name | Sodium hydrosulfide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207683-19-0 | |
| Record name | Sodium hydrosulfide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrosulfide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















